molecular formula C10H6ClN3O6S2 B12579927 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide CAS No. 646040-73-5

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide

Cat. No.: B12579927
CAS No.: 646040-73-5
M. Wt: 363.8 g/mol
InChI Key: RFOJLLYOMQCTTQ-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are significant in medicinal chemistry due to their diverse therapeutic properties . This compound is characterized by the presence of a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur.

Preparation Methods

The synthesis of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the nitration of thiophene derivatives followed by sulfonamide formation. The reaction conditions typically include the use of strong acids like nitric acid and sulfuric acid for nitration, and sulfonamide formation is facilitated by using sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, catalysts, iron powder, and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted thiophene compounds.

Scientific Research Applications

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

646040-73-5

Molecular Formula

C10H6ClN3O6S2

Molecular Weight

363.8 g/mol

IUPAC Name

5-chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H6ClN3O6S2/c11-10-8(14(17)18)5-9(21-10)22(19,20)12-6-1-3-7(4-2-6)13(15)16/h1-5,12H

InChI Key

RFOJLLYOMQCTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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